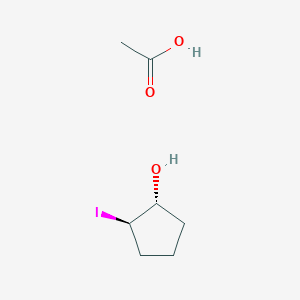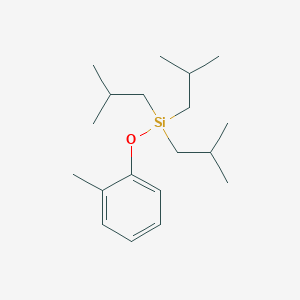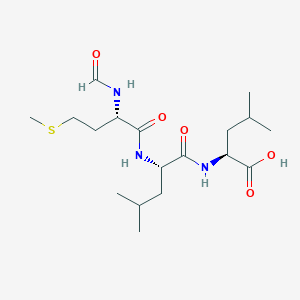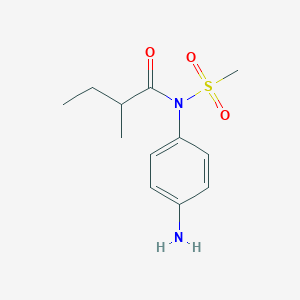
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate can be achieved through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the Fischer esterification method can be employed, where the carboxylic acid and alcohol are heated under reflux with a strong acid like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the ester. Additionally, the removal of water during the reaction using molecular sieves or a Dean-Stark apparatus can drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid or other oxidized products.
Reduction: Reduction reactions can transform the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: The compound is used in the synthesis of other chemicals and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of water and enzymes, leading to the formation of carboxylic acids and alcohols. These products can then participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
Diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate is unique due to its complex structure, which includes multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions compared to simpler esters.
Eigenschaften
CAS-Nummer |
59726-44-2 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
diethyl 2-(3-methylbutyl)-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C15H26O4/c1-6-10-15(11-9-12(4)5,13(16)18-7-2)14(17)19-8-3/h6,12H,1,7-11H2,2-5H3 |
InChI-Schlüssel |
UWMMFJJQWYLAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(C)C)(CC=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)






